Butyl 2-acetamido-3-phenylprop-2-enoate
Description
Butyl 2-acetamido-3-phenylprop-2-enoate is an ester derivative featuring a prop-2-enoate backbone substituted with an acetamido group (-NHCOCH₃) at position 2 and a phenyl group at position 3, with a butyl ester moiety. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via the acetamido group) and hydrophobic interactions (via the phenyl group).
Properties
CAS No. |
112667-58-0 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
butyl 2-acetamido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c1-3-4-10-19-15(18)14(16-12(2)17)11-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,16,17) |
InChI Key |
WEKRQVAUAQPEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Butyl 2-Acetamido-3-Phenylprop-2-Enoate
- Functional Groups: Ester (butyl), acetamido (-NHCOCH₃), phenyl, α,β-unsaturated enoate.
- Key Features: The acetamido group enables hydrogen bonding (donor and acceptor), while the phenyl group enhances hydrophobicity and π-π stacking.
Butyl Acrylate (C₄H₉O₂CC=CH₂)
- Functional Groups : Simple ester (butyl), α,β-unsaturated acrylate.
- Key Features : Lacks polar substituents like acetamido or phenyl, resulting in lower boiling point (126°C) and higher volatility. Classified as flammable and a skin irritant .
Butylcarbitol Acetate (C₁₀H₂₀O₄)
- Functional Groups : Ether-linked ester (butylcarbitol), acetate.
- Key Features : Higher boiling point (246.7°C) due to ether linkages and larger molecular size. Used as a high-boiling solvent in industrial coatings .
Butyl Acetate (C₆H₁₂O₂)
Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Insights
Hydrogen Bonding and Crystal Packing: The acetamido group in this compound may form robust hydrogen-bonding networks, as observed in similar amide-containing crystals . This property could enhance stability in solid-state formulations.
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